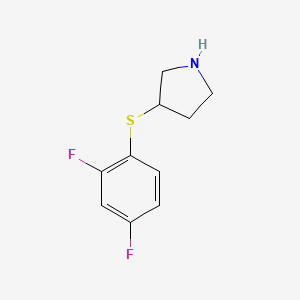
3-(2,4-Difluorophenyl)sulfanylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)sulfanylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine typically involves the reaction of 2,4-difluorothiophenol with a pyrrolidine derivative. One common method includes the nucleophilic substitution reaction where 2,4-difluorothiophenol reacts with a halogenated pyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(2,4-Difluorophenyl)sulfanylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-(2,4-Difluorophenyl)sulfanylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
- 3-(2,4-Difluorophenyl)thio)pyrrolidine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
3-(2,4-Difluorophenyl)sulfanylpyrrolidine is unique due to the combination of the difluorophenyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain applications.
属性
分子式 |
C10H11F2NS |
|---|---|
分子量 |
215.26 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H11F2NS/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI 键 |
ANYBRMASAXHZAG-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1SC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




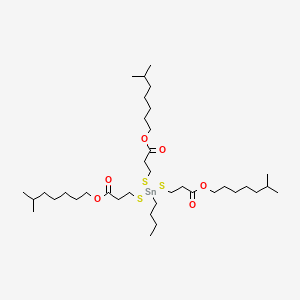
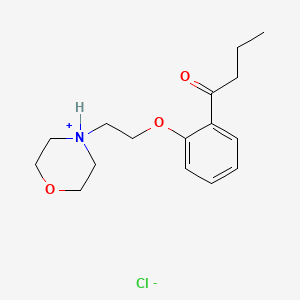
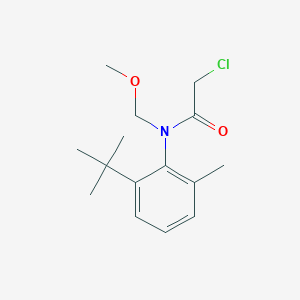
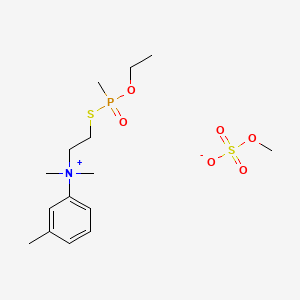
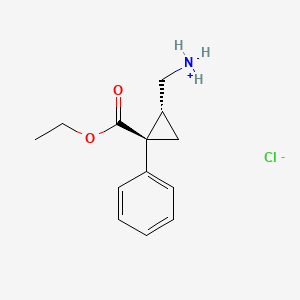

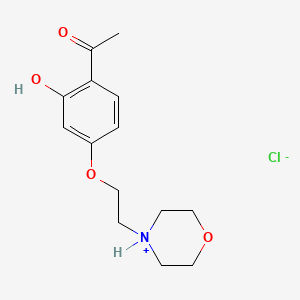
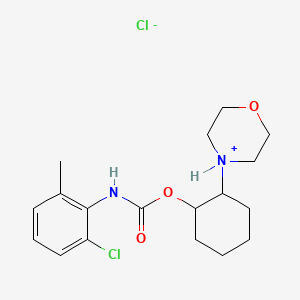
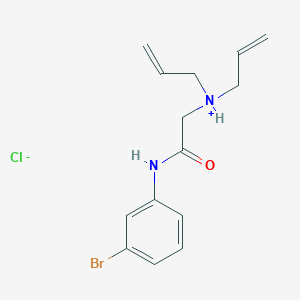
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
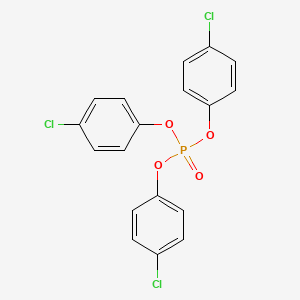
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
